Tazemetostat - 1403254-99-8

Tazemetostat

Catalog Number: EVT-283516
CAS Number: 1403254-99-8
Molecular Formula: C34H44N4O4
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tazemetostat is a selective, small-molecule inhibitor of the histone methyltransferase enzyme, Enhancer of Zeste Homolog 2 (EZH2). [] It is classified as an epigenetic drug, meaning it acts on the mechanisms that regulate gene expression without altering the underlying DNA sequence. [] In scientific research, tazemetostat is a valuable tool for investigating the role of EZH2 in various cellular processes and diseases, particularly in B-cell malignancies and INI1-negative tumors. []

Future Directions
  • Expansion to Other Cancer Types: The potential of tazemetostat as a therapeutic agent in other cancer types where EZH2 plays a role, such as prostate cancer and multiple myeloma, warrants further investigation. [, ]
  • Targeting Other Epigenetic Mechanisms: Investigating the effects of tazemetostat in combination with inhibitors of other epigenetic regulators, such as HDAC inhibitors, may lead to the development of more effective epigenetic combination therapies. [, ]

EPZ-6438

Doxorubicin (DOX)

Relevance: Research investigated the potential for pharmacokinetic interactions between DOX and Tazemetostat when used in combination for DLBCL treatment []. This is crucial for understanding potential dosing adjustments and safety of the combination therapy.

Doxorubicinol (DOXol)

Relevance: Similar to DOX, the pharmacokinetic interaction of Tazemetostat with DOXol was assessed in combination treatment to rule out any significant impact of Tazemetostat on DOXol exposure [].

Cyclophosphamide (CP)

Relevance: As with DOX and DOXol, potential pharmacokinetic interactions between CP and Tazemetostat were investigated to ensure the safety and efficacy of the combination in DLBCL treatment [].

Midazolam

Relevance: A drug-drug interaction study used Midazolam to investigate Tazemetostat's effect on CYP3A-mediated metabolism []. Results indicated Tazemetostat acts as a weak inducer of CYP3A4, information crucial for clinicians when considering Tazemetostat alongside drugs metabolized by this enzyme.

Abiraterone

Relevance: Preclinical studies explored the potential synergistic effects of combining Tazemetostat with Abiraterone in prostate cancer models []. This was based on the rationale that EZH2 may play an oncogenic role in prostate cancer, even after treatment with androgen-targeted therapies like Abiraterone.

Enzalutamide

Relevance: Like Abiraterone, Enzalutamide's potential synergy with Tazemetostat was studied in preclinical models of prostate cancer []. These investigations aim to address the challenge of resistance to current prostate cancer treatments.

Zanubrutinib

Relevance: Research evaluated the combined effect of Tazemetostat and Zanubrutinib in preclinical models of mantle cell lymphoma, including those resistant to BTK inhibitors []. Findings suggested potential therapeutic benefit of the combination, especially in the context of BTK inhibitor resistance.

Ibrutinib

Relevance: Similar to Zanubrutinib, Ibrutinib was explored in combination with Tazemetostat in preclinical models of mantle cell lymphoma, particularly in the context of acquired resistance to BTK inhibitors []. The goal was to investigate the potential of overcoming BTK inhibitor resistance with this dual-treatment approach.

Lenalidomide

Relevance: The combination of Tazemetostat and Lenalidomide, often with Rituximab, has been studied in follicular lymphoma [, ]. Data suggests a potential synergy between these two agents, providing a rationale for their clinical investigation as a combination therapy.

Plumbagin (PLB)

Relevance: A pharmacokinetic study in rats investigated the potential for herb-drug interactions between Plumbagin and Tazemetostat []. Results indicated that Plumbagin could inhibit Tazemetostat metabolism, increasing its plasma exposure, which underscores the need for caution when co-administering these compounds.

Vorinostat

Relevance: In one study, Vorinostat served as the internal standard in a bioanalytical method developed for quantifying Tazemetostat in human plasma []. This highlights the analytical chemistry aspect of drug research, specifically the need for reliable methods to measure drug levels in biological samples.

Belinostat

Relevance: Preclinical research investigated the dual targeting of EZH2 and HDACs using Tazemetostat and Belinostat in GC-DLBCL []. Findings suggested this combination promotes immunogenicity and enhances tumor cell recognition by the immune system, potentially improving therapeutic outcomes.

EPZ011989

Relevance: EPZ011989 has been investigated in preclinical studies, including combination with ibrutinib, in mantle cell lymphoma models, demonstrating its role in exploring the therapeutic potential of EZH2 inhibition in this disease setting [].

Overview

Tazemetostat is a selective inhibitor of the histone methyltransferase EZH2, which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). This compound is primarily indicated for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma that is not amenable to complete surgical resection. Additionally, it is used for adult patients with relapsed or refractory follicular lymphoma whose tumors harbor an EZH2 mutation and who have undergone at least two prior systemic therapies .

Tazemetostat was developed by Epizyme, Inc., and received approval from the U.S. Food and Drug Administration on January 23, 2020. The compound is marketed under the brand name Tazverik .

Classification

Tazemetostat belongs to several classifications:

  • Type: Small molecule
  • Drug Categories: Methyltransferase inhibitors, antineoplastic agents, and organic compounds known as biphenyls and derivatives .
Synthesis Analysis

Methods

The synthesis of Tazemetostat involves several key steps, starting from 2-methyl-3-nitrobenzoic acid as a raw material. The detailed synthesis process includes:

Technical Details

The synthesis is characterized by high yields at each stage, demonstrating effective transformations through established organic chemistry techniques.

Molecular Structure Analysis

Structure

The molecular formula of Tazemetostat is C34H44N4O4C_{34}H_{44}N_{4}O_{4}, with a molecular weight of approximately 572.75 g/mol . The compound features a biphenyl structure linked to various functional groups including an amide and multiple alkyl chains.

Data

  • IUPAC Name: N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-5-[ethyl(oxan-4-yl)amino]-4-methyl-4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-3-carboxamide hydrobromide .
  • SMILES Notation: Br.CCN(C1CCOCC1)C1=C(C)C(=CC(=C1)C1=CC=C(CN2CCOCC2)C=C1)C(=O)NCC1=C(C)C=C(C)NC1=O .
Chemical Reactions Analysis

Reactions

Tazemetostat primarily undergoes metabolic reactions after administration. The predominant reaction is N-dealkylation at the aniline nitrogen, resulting in the loss of the ethyl group to form EPZ-6930, which is one of its major metabolites .

Technical Details

These metabolic pathways are crucial for understanding the pharmacokinetics of Tazemetostat, as they influence its efficacy and safety profile.

Mechanism of Action

Tazemetostat acts as a competitive inhibitor of EZH2 by binding to the S-adenosyl methionine (SAM) site, preventing the methylation of histone H3 at lysine 27. This inhibition leads to:

  • Decreased levels of H3K27me3.
  • Altered gene expression patterns associated with cell proliferation.
  • Inhibition of tumor growth in cancers characterized by EZH2 mutations .
Physical and Chemical Properties Analysis

Physical Properties

Tazemetostat hydrobromide has specific solubility characteristics:

  • Water Solubility: Approximately 0.00932 mg/mL.
  • LogP: Ranges from 3.45 to 4.44, indicating moderate lipophilicity.

Chemical Properties

Key chemical properties include:

  • pKa Values: Strongest acidic pKa is about 11.64; strongest basic pKa is around 7.19.
  • Polar Surface Area: Approximately 83.14 283.14\,\text{ }^2.

These properties are essential for predicting the compound's behavior in biological systems and its potential interactions with other drugs .

Applications

Tazemetostat has significant applications in oncology:

  • Cancer Treatment: It is primarily used for patients with specific types of cancer that exhibit mutations in EZH2.
  • Research Tool: As a methyltransferase inhibitor, it serves as a valuable tool in studying epigenetic modifications and their roles in cancer biology.

The ongoing research into Tazemetostat continues to explore its potential applications in other malignancies and its role in combination therapies .

Introduction to EZH2 as a Therapeutic Target in Oncology

Role of Epigenetic Dysregulation in Oncogenesis

Epigenetic modifications—heritable changes in gene expression without DNA sequence alterations—are fundamental drivers of oncogenesis. Key mechanisms include DNA methylation, histone modification, and non-coding RNA regulation. Aberrant histone methylation, particularly mediated by the enhancer of zeste homolog 2 (EZH2) enzyme, promotes unchecked cellular proliferation and differentiation blocks. In follicular lymphoma, dysregulated EZH2 activity (whether through mutation or overexpression) prevents B-cells from exiting the germinal center, creating a permissive environment for lymphomagenesis [3] [5]. Similarly, in epithelioid sarcoma, loss of the SWI/SNF complex components (INI1/SMARCB1) eliminates a natural brake on EZH2, leading to pathological gene repression [8] [9]. This epigenetic reprogramming silences tumor suppressor genes (e.g., cell cycle inhibitors) and activates oncogenic pathways (e.g., Wnt/β-catenin), establishing EZH2 as a high-value therapeutic target [9].

Table 1: Epigenetic Mechanisms Implicated in Cancer

MechanismBiological ConsequenceAssociated Cancers
EZH2 OverexpressionGlobal H3K27me3 increase, tumor suppressor silencingFollicular lymphoma, Prostate cancer
EZH2 MutationHyperactive H3K27 methylationDLBCL, Follicular lymphoma
SWI/SNF InactivationLoss of PRC2 antagonism, unchecked EZH2 activityEpithelioid sarcoma, Rhabdoid tumors

EZH2 in Polycomb Repressive Complex 2 (PRC2) Function

EZH2 serves as the catalytic core of Polycomb Repressive Complex 2 (PRC2), a multi-protein complex that trimethylates histone H3 at lysine 27 (H3K27me3). This mark recruits chromatin-condensing proteins, leading to stable gene repression. Structurally, EZH2 requires interaction with other PRC2 subunits (SUZ12, EED, RBAP46/48) for full methyltransferase activity. Tazemetostat (EPZ-6438) inhibits EZH2 by competitively binding its S-adenosyl-methionine (SAM) pocket, disrupting the transfer of methyl groups to H3K27. Biochemically, tazemetostat exhibits high specificity, with a Ki of 2.5 nM against mutant EZH2 (Y641N) and 35-fold selectivity over EZH1 [6] [9]. In cellular models, this inhibition reduces global H3K27me3 levels by >50% at 0.02–0.04 μM concentrations, reactivating silenced tumor suppressors like CDKN1A (p21) and PRDM2 [6] [9]. Notably, tazemetostat’s antiproliferative effects correlate with H3K27me3 reduction, confirming target engagement [6].

Table 2: Kinetic Parameters of Tazemetostat Against EZH2 Variants

EZH2 VariantIC₅₀ (Biochemical)Cellular IC₅₀ (H3K27me3 Reduction)Selectivity vs. EZH1
Wild-Type11 nM0.04 μM (G401 cells)35-fold
Y641N Mutant2.5 nM0.012 μM (KARPAS422 cells)>4,500-fold*
A677G Mutant4 nMNot reported>4,500-fold*

*Selectivity relative to other histone methyltransferases [6].

Mechanistic Link Between EZH2 Gain-of-Function Mutations and Tumorigenesis

EZH2 gain-of-function mutations (e.g., Y641F/N/S, A677G) are oncogenic hallmarks of B-cell lymphomas. The Y641 mutation, located in the SET domain, shifts EZH2’s substrate preference from unmethylated to monomethylated H3K27, leading to hyperaccumulation of H3K27me3 [3] [6]. This dysregulation represses differentiation genes (BLIMP1, IRF4), trapping B-cells in the germinal center and promoting malignant transformation. In follicular lymphoma, patients with EZH2 mutations exhibit significantly higher response rates to tazemetostat (69% ORR) versus wild-type tumors (35% ORR) [3] [5].

In solid tumors, EZH2 dependency arises indirectly through SWI/SNF complex inactivation. Loss of INI1 (SMARCB1) in epithelioid sarcoma eliminates SWI/SNF’s ability to evict PRC2 from chromatin, resulting in unchecked EZH2 activity. Tazemetostat reverses this by degrading PRC2, reactivating genes involved in neural differentiation (SOX10, NGFR) and cell cycle arrest (CCND1) [8] [9]. Preclinical studies show tumor stasis in INI1-negative xenografts at plasma exposures of 100 mg/kg [6], translating to clinical responses in 15% of epithelioid sarcoma patients [8].

Table 3: Tazemetostat Response Rates in Molecularly Defined Cohorts

Tumor TypeMolecular AberrationObjective Response Rate (ORR)Reference
Follicular LymphomaEZH2 Mutation (Y641, A677)69% [3] [5]
Follicular LymphomaEZH2 Wild-Type35% [3] [5]
Epithelioid SarcomaINI1 Loss (SMARCB1 deletion)15% [8] [9]

Properties

CAS Number

1403254-99-8

Product Name

Tazemetostat

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C34H44N4O4

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)

InChI Key

NSQSAUGJQHDYNO-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ-6438; EPZ 6438; EPZ6438; E7438; E-7438; E 7438; Tazemetostat

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.